molecular formula C18H19BrN2O B3051358 (5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-YL)ethyl]amine CAS No. 331970-54-8

(5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-YL)ethyl]amine

Cat. No.: B3051358
CAS No.: 331970-54-8
M. Wt: 359.3 g/mol
InChI Key: GPAHZRIDPUMZLF-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-YL)ethyl]amine is a useful research compound. Its molecular formula is C18H19BrN2O and its molecular weight is 359.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Agonist Properties

  • The compound has been studied for its binding affinities to cloned serotonin (5-HT) receptors, specifically 5-HT1A, 5-HT1D alpha, and 5-HT1D beta receptors. It displayed agonist activity at these receptors, with varying degrees of preference. For instance, certain derivatives showed a significant preference for the 5-HT1D alpha receptor over the 5-HT1D beta receptor. These properties make it a candidate for further research in neuroscience and pharmacology (Barf et al., 1996).

Anticancer Evaluation

  • The compound has been included in studies exploring its potential as an anticancer agent. Specific derivatives of this compound were screened for their anticancer activity against various cancer cell lines, including non-small cell lung, colon, breast, ovarian, and leukemia, among others. This research contributes to the ongoing search for new therapeutic agents in oncology (Bekircan et al., 2008).

Toxicokinetics and Analytical Toxicology

  • Studies have been conducted on the toxicokinetics of related compounds, which include phase I and II metabolism, plasma protein binding, and detectability in standard urine screening approaches. These findings are significant for clinical and forensic toxicology to understand drug interactions, individual polymorphisms, and elimination routes (Richter et al., 2019).

Future Directions

: Zhang, Y., Ma, X., Shan, X., Zhang, X.-W., Li, J.-Q., & Liu, Y. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Frontiers, 4, e244–e249. Link : A brief review of the biological potential of indole derivatives. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 1–7. Link : Solid-state characterization of the new antiparasitic drug 5-((5-bromo-1H-indol-3-yl)methylene)-3-(2,6-difluorobenzyl)thiazolidine-2,4-dione (GQ-238). (2019). Journal of Thermal Analysis and Calorimetry, 138(3), 1867–1875. Link : Sigma-Aldrich. N-(5-bromo-2-m

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O/c1-22-18-7-6-15(19)10-14(18)11-20-9-8-13-12-21-17-5-3-2-4-16(13)17/h2-7,10,12,20-21H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAHZRIDPUMZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364987
Record name N-[(5-Bromo-2-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331970-54-8
Record name N-[(5-Bromo-2-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.